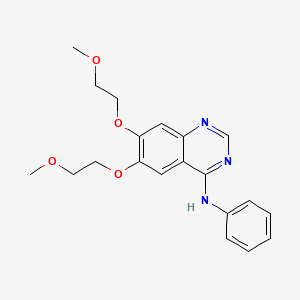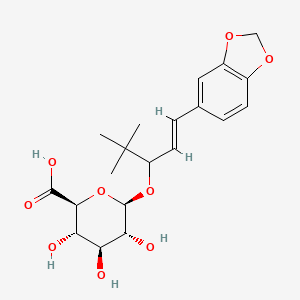
L-抗坏血酸3-硫酸酯
描述
科学研究应用
Environmental Science and Pollution Research
Ascorbic acid 3-sulfate has been used in environmental science and pollution research. Specifically, it has been introduced to the traditional persulfate (PS) activation process by using magnetite (Fe 3 O 4) as the activator . The degradation efficiency of sulfadimidine (SM2) was improved from 30% to 93% within 3 hours, and the observed removal rate was about 8.0 times higher than that of the Fe 3 O 4 /PS system .
Groundwater Remediation
Ascorbic acid 3-sulfate has been used in groundwater remediation. An ascorbic acid-enhanced Fe (II)/PS system was developed for degradation of tetracycline (TC) contaminated groundwater . The degradation rate of TC in the Fe (II)/PS/AA system under acidic conditions is higher than that under alkaline conditions .
Enzymatic Synthesis
Ascorbic acid 3-sulfate can be used in enzymatic synthesis . Different enzymes are used in the process and efforts are made to optimize the reaction conditions, substrate specificity, and enzymatic properties .
Surfactant Applications
Ascorbic acid 3-sulfate can be used in surfactant applications . These surfactants are used as antistatic agent, emulsifying agent, and dispersing agent and corrosion inhibitor .
Antioxidative and Anti-Inflammatory Activity
Ascorbic acid 3-sulfate has antioxidative and anti-inflammatory activity . It can inhibit NOX in microvascular endothelial cells, which may reduce the development of sepsis .
作用机制
Target of Action
Ascorbic acid 3-sulfate, also known as L-AscorbicAcid3-Sulfate or l-ascorbic acid 3-sulfate, primarily targets small-molecule antioxidants, including tocopherol, glutathione, and thioredoxin . It also serves as a cofactor for a large family of dioxygenases, which control transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation .
Mode of Action
Ascorbic acid 3-sulfate interacts with its targets in a complex manner. It can stimulate the biosynthesis and activation of antioxidant enzymes, such as superoxide dismutase, catalase, or glutathione peroxidase . It forms a complex with Fe 3+ followed by reduction to Fe 2+, which may potentiate free radical production .
Biochemical Pathways
Ascorbic acid 3-sulfate affects several biochemical pathways. It plays a role in gene expression, differentiation, and redox homeostasis . It also contributes to the maintenance of the vascular system, the reduction of atherogenesis through regulation of collagen synthesis, and the production of prostacyclin and nitric oxide . Furthermore, it is involved in the conversion of the neurotransmitter dopamine to norepinephrine, in peptide amidation, and in tyrosine metabolism .
Pharmacokinetics
The pharmacokinetics of ascorbic acid 3-sulfate involve its absorption, distribution, metabolism, and excretion (ADME). Ascorbic acid 3-sulfate is a water-soluble vitamin that is used to correct vitamin C deficiency and to increase the intestinal absorption of iron . .
Result of Action
The molecular and cellular effects of ascorbic acid 3-sulfate’s action are diverse. It acts as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress . It also supports the action of other exogenous antioxidants, mainly polyphenols . Moreover, it can have pro-oxidant effects in the presence of free transition metals .
Action Environment
The action of ascorbic acid 3-sulfate can be influenced by various environmental factors. For instance, its antioxidant properties can be enhanced in the presence of other antioxidants, while its pro-oxidant effects can be triggered in the presence of free transition metals . Additionally, the scarcity of ascorbic acid in typical cell cultures raises concerns about their ability to accurately recapitulate toxic and other responses in vivo .
未来方向
属性
IUPAC Name |
[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O9S/c7-1-2(8)4-5(15-16(11,12)13)3(9)6(10)14-4/h2,4,7-9H,1H2,(H,11,12,13)/t2-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFZPSQPKNIVMT-ZAFYKAAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)OS(=O)(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)OS(=O)(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401286477 | |
| Record name | L-Ascorbic acid, 3-(hydrogen sulfate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401286477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-AscorbicAcid3-Sulfate | |
CAS RN |
22430-27-9 | |
| Record name | L-Ascorbic acid, 3-(hydrogen sulfate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22430-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Ascorbic acid, 3-(hydrogen sulfate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401286477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ascorbic acid 3-sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240641 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the ferric chloride reaction with L-Ascorbic Acid 3-Phosphate and how does it relate to L-Ascorbic Acid 3-Sulfate?
A: The reaction of L-Ascorbic Acid 3-Phosphate with ferric chloride produces a wine-red complex, indicating chelation []. This reaction is crucial because it highlights the importance of the enolic group and a vicinal phosphate group for chelate formation. Although the provided research doesn't directly investigate the ferric chloride reaction with L-Ascorbic Acid 3-Sulfate, it states that this compound, unlike L-Ascorbic Acid 3-Phosphate, does not produce a color reaction with ferric chloride []. This suggests that the presence of a phosphate group, rather than a sulfate group, is essential for the observed chelation with iron (III) in this context.
Q2: The research mentions the nonenzymic sulfation of androsterone with L-Ascorbic Acid 3-Sulfate. Can you elaborate on the significance of this finding?
A: While the provided abstract [] doesn't detail the study's findings, the mention of nonenzymic sulfation of androsterone with L-Ascorbic Acid 3-Sulfate suggests a potential biological role of this compound. Sulfation is a common biological modification that can alter a molecule's properties and functions. Further investigation into this nonenzymatic reaction could reveal whether L-Ascorbic Acid 3-Sulfate acts as a sulfate donor in biological systems and its potential implications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






